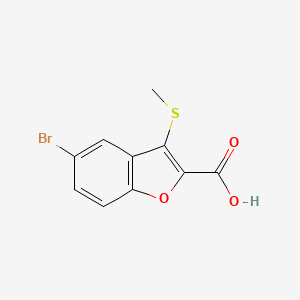
5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring
Preparation Methods
The synthesis of 5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkaline hydrolysis of ethyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate. The reaction conditions typically include the use of a strong base such as sodium hydroxide in an aqueous medium, followed by acidification to obtain the carboxylic acid .
Chemical Reactions Analysis
5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent like sulfuric acid to form esters.
Scientific Research Applications
5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The presence of the bromine atom and the methylsulfanyl group may influence its binding affinity to certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid include:
5-Bromo-3-methoxysalicylidene-2-furfurylamine: This compound also contains a bromine atom and a benzofuran ring but differs in the substituents attached to the ring.
3-Nitrosalicylidene-2-furfurylamine: Another benzofuran derivative with different substituents, highlighting the diversity of chemical modifications possible within this class of compounds.
Properties
Molecular Formula |
C10H7BrO3S |
|---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
5-bromo-3-methylsulfanyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO3S/c1-15-9-6-4-5(11)2-3-7(6)14-8(9)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
OZBOQHJLYOYLFD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



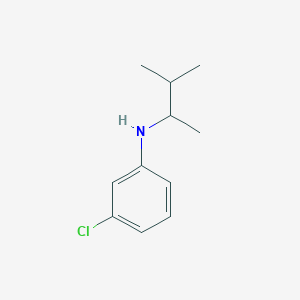
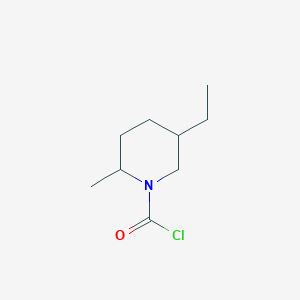
![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13257371.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine](/img/structure/B13257379.png)
![N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B13257384.png)

![8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13257393.png)
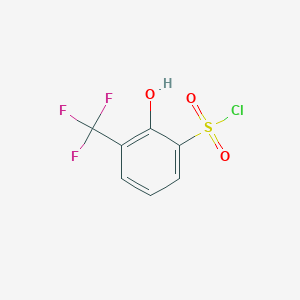
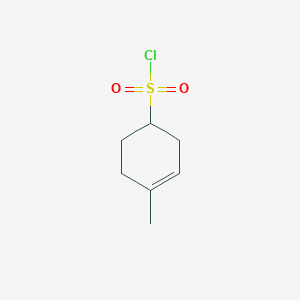
![4-[(2-Methylpentan-3-yl)amino]benzonitrile](/img/structure/B13257404.png)

![N-[(4-bromothiophen-2-yl)methyl]aniline](/img/structure/B13257426.png)
![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B13257437.png)
